molecular formula C7H6BrNO2 B13490554 3-Bromo-4-methylpyridine-2-carboxylic acid

3-Bromo-4-methylpyridine-2-carboxylic acid

Cat. No.: B13490554
M. Wt: 216.03 g/mol
InChI Key: GNGKETYLLMGBME-UHFFFAOYSA-N
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Description

3-Bromo-4-methylpyridine-2-carboxylic acid (CAS 1211541-04-6) is a high-purity chemical intermediate with a molecular formula of C 7 H 6 BrNO 2 and a molecular weight of 216.03 g/mol . This compound is supplied with a purity of 98% and requires storage at 2-8°C . This multi-functional pyridine derivative is extensively used in research and development. Its primary application is in medicinal chemistry as a key building block for the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors and other bioactive molecules with targeted activity . The specific arrangement of its bromo, methyl, and carboxylic acid functional groups on the pyridine ring allows for selective functionalization and participation in cross-coupling reactions, enabling researchers to construct complex heterocyclic systems found in advanced drug candidates . Beyond pharmaceuticals, this compound is also utilized in agrochemical research for designing novel pesticides and herbicides, where its structure contributes to enhanced molecular binding and stability . Pyridine-2-carboxylic acid derivatives are known to act as versatile ligands in metal-organic coordination complexes, which are of significant interest in material science for applications such as nonlinear optics (NLO) . Please note: This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6BrNO2

Molecular Weight

216.03 g/mol

IUPAC Name

3-bromo-4-methylpyridine-2-carboxylic acid

InChI

InChI=1S/C7H6BrNO2/c1-4-2-3-9-6(5(4)8)7(10)11/h2-3H,1H3,(H,10,11)

InChI Key

GNGKETYLLMGBME-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)C(=O)O)Br

Origin of Product

United States

Synthetic Methodologies and Strategies for 3 Bromo 4 Methylpyridine 2 Carboxylic Acid

Retrosynthetic Analysis and Precursor Design for 3-Bromo-4-methylpyridine-2-carboxylic acid

Retrosynthetic analysis provides a logical framework for dissecting the target molecule and identifying potential synthetic routes from simpler, commercially available starting materials. For this compound, several disconnections can be envisioned.

C-Br Bond Disconnection: The most straightforward disconnection involves the C-Br bond. This suggests a forward synthesis based on the regioselective bromination of a precursor molecule, 4-methylpyridine-2-carboxylic acid . This approach hinges on the ability to control the position of bromination, directing the electrophile to the C3 position of the pyridine (B92270) ring.

Functional Group Interconversion (FGI) of the Carboxylic Acid: The carboxylic acid group can be derived from other functional groups.

Oxidation: An FGI approach points to the oxidation of a methyl group at the C2 position. This leads to the precursor 3-bromo-2,4-dimethylpyridine . The success of this route depends on the selective oxidation of the C2-methyl group over the C4-methyl group.

Hydrolysis: The carboxylic acid can also be formed via the hydrolysis of a nitrile (-CN) or an ester (-COOR) group. This identifies 3-bromo-4-methyl-2-cyanopyridine or methyl 3-bromo-4-methylpyridine-2-carboxylate as viable precursors. The synthesis would then require the formation of these precursors followed by a final hydrolysis step.

These retrosynthetic pathways highlight three main classes of precursors for the synthesis of the target molecule, each requiring a distinct synthetic strategy.

Direct Synthetic Routes to the this compound Core

Direct routes aim to construct the fully substituted pyridine ring in a single or few steps, often by introducing the key substituents onto a pre-existing pyridine scaffold.

The direct bromination of pyridine and its derivatives can be challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic substitution. However, activating groups and specific reagents can facilitate regioselective halogenation.

Research by Baran et al. has demonstrated the regioselective bromination of fused pyridine N-oxides at the C2-position using p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium (B224687) bromide as the bromide source. tcichemicals.com While this applies to N-oxides and fused systems, it highlights the strategy of modifying the pyridine nitrogen to influence regioselectivity. For a substrate like 4-methylpyridine-2-carboxylic acid, the existing substituents (an activating methyl group and a deactivating carboxylic acid group) will direct the incoming electrophile. The C3 position is sterically accessible and electronically influenced by both groups, making it a potential site for bromination under controlled conditions. Methods using milder brominating agents like tetrabutylammonium tribromide (TBATB) have shown high regioselectivity in other heterocyclic systems and could be applicable. nih.gov

Table 1: Reagents for Regioselective Bromination of Heterocycles

Reagent System Substrate Type Selectivity Reference
p-Toluenesulfonic anhydride / Tetrabutylammonium bromide Fused Pyridine N-Oxides C2-Bromination tcichemicals.com

An alternative direct approach involves starting with a simpler, pre-functionalized methylpyridine and introducing the remaining substituents. A key intermediate for this strategy is 3-bromo-4-methylpyridine . This compound can be synthesized through various methods. One high-yield method starts from 4-methyl-3-nitropyridine, which is reduced to 4-methyl-3-aminopyridine. google.com This amine then undergoes a Sandmeyer-type reaction where it is treated with acid, bromine, and a nitrite (B80452) source to yield 3-bromo-4-methylpyridine. google.com Another route involves the direct bromination of 4-methylpyridine (B42270) using AlCl₃ as a catalyst, although the yield is more moderate. chemicalbook.com

Once 3-bromo-4-methylpyridine is obtained, the challenge lies in introducing a carboxylic acid group at the C2 position. This can be achieved through metal-halogen exchange followed by carboxylation. For instance, treatment with a strong base like n-butyllithium could selectively deprotonate the C2 position, facilitated by the directing effect of the C3-bromo substituent. The resulting lithiated species can then be quenched with carbon dioxide to form the desired carboxylic acid.

Table 2: Synthesis of the 3-Bromo-4-methylpyridine Intermediate

Starting Material Reagents Product Yield Reference
4-Methyl-3-aminopyridine 1. HBr 2. Br₂ 3. NaNO₂ 3-Bromo-4-methylpyridine 95% chemicalbook.com

Indirect Synthetic Pathways via Functional Group Interconversions

Indirect pathways involve the synthesis of a precursor molecule with a latent carboxylic acid function, which is then converted to the final product in the latter stages of the synthesis.

This strategy relies on the selective oxidation of the C2-methyl group of a 3-bromo-2,4-dimethylpyridine precursor. The methyl group at the C2 (α) position of the pyridine ring is generally more susceptible to oxidation than the one at the C4 (γ) position. researchgate.net Various oxidizing agents can be employed for this transformation.

Potassium permanganate (B83412) (KMnO₄) is a classic and powerful oxidizing agent for converting alkyl side chains on aromatic rings to carboxylic acids. prepchem.com The reaction is typically performed in an aqueous solution under neutral or alkaline conditions. Another approach involves catalytic vapor-phase oxidation using modified vanadium oxide catalysts, which has been studied for the oxidation of various methylpyridines. researchgate.netect-journal.kz These methods can offer high selectivity for the formation of the corresponding pyridine carboxylic acids. ect-journal.kz

Table 3: Methods for the Oxidation of Methylpyridines

Substrate Oxidizing Agent/Catalyst Product Key Findings Reference
2-Methyl-5-ethylpyridine Modified Vanadium Oxide Catalyst Pyridine-2-aldehyde, Isocinchomeronic acid Oxygen preferentially attacks the methyl group at the 2-position. researchgate.net
Methylpyridines Molecular Halogen / Actinic Radiation Pyridine Carboxylic Acids A process for oxidizing methyl groups to carboxyl functions. google.com

The final step in this pathway is the hydrolysis of a nitrile or ester to the carboxylic acid. This is a robust and widely used transformation in organic synthesis. The precursor, 3-bromo-4-methyl-2-cyanopyridine , can be synthesized from 2-amino-3-bromo-4-methylpyridine via the Sandmeyer reaction.

The hydrolysis of the nitrile can be performed under either acidic or basic conditions. libretexts.orgchemistrysteps.com

Acid Hydrolysis: The nitrile is heated under reflux with a dilute mineral acid, such as hydrochloric acid. The reaction proceeds through an amide intermediate to directly yield the carboxylic acid and an ammonium (B1175870) salt. libretexts.org

Alkaline Hydrolysis: The nitrile is heated with an aqueous solution of a base, like sodium hydroxide. This initially produces the carboxylate salt and ammonia. A subsequent acidification step with a strong acid is required to protonate the carboxylate and isolate the free carboxylic acid. libretexts.orgchemistrysteps.com

This two-step approach (nitrile formation followed by hydrolysis) provides a reliable method for introducing the carboxylic acid group, avoiding the potentially harsh conditions of direct oxidation.

Table 4: Mentioned Chemical Compounds

Compound Name
This compound
4-Methylpyridine-2-carboxylic acid
3-Bromo-2,4-dimethylpyridine
3-Bromo-4-methyl-2-cyanopyridine
Methyl 3-bromo-4-methylpyridine-2-carboxylate
p-Toluenesulfonic anhydride
Tetrabutylammonium bromide
Tetrabutylammonium tribromide
3-Bromo-4-methylpyridine
4-Methyl-3-nitropyridine
4-Methyl-3-aminopyridine
4-Methylpyridine
Aluminum chloride (AlCl₃)
n-Butyllithium
Potassium permanganate (KMnO₄)
2-Methyl-5-ethylpyridine
Pyridine-2-aldehyde
Isocinchomeronic acid
2-Amino-3-picoline
2-Amino-3-pyridinecarboxylic acid
2-Amino-3-bromo-4-methylpyridine
Hydrochloric acid

Optimization of Reaction Parameters and Scale-Up Considerations

The efficiency and yield of the proposed synthesis of this compound are highly dependent on the careful control of several reaction parameters. Optimization is crucial for maximizing product formation while minimizing impurities.

Below is a table outlining key parameters and their potential impact on the synthesis.

ParameterVariable OptionsEffect on ReactionOptimization Goal
Lithiating Agent n-Butyllithium (n-BuLi), sec-Butyllithium (s-BuLi), Lithium diisopropylamide (LDA)Reactivity and regioselectivity. Hindered bases like LDA can prevent addition to the C=N bond. clockss.orgAchieve high conversion to the 2-lithiated intermediate without side reactions.
Solvent Tetrahydrofuran (THF), Diethyl ether (Et₂O)Solvation of the lithium intermediate, reaction rate.Ensure complete solubility and stability of the intermediate.
Temperature -78 °C to -20 °CStability of the organolithium species. Higher temperatures can lead to decomposition or side reactions.Maintain the lowest practical temperature to ensure intermediate stability and maximize yield.
Quenching Agent Solid CO₂ (dry ice), Gaseous CO₂Purity and form of CO₂ can affect the efficiency of carboxylation.Ensure rapid and complete reaction with the lithiated intermediate to form the carboxylate.
Reaction Time 30 minutes to several hoursDuration for complete formation of the lithiated intermediate.Determine the shortest time required for maximum conversion to avoid degradation.

Scale-Up Considerations: Transitioning this synthesis from a laboratory scale to industrial production introduces significant challenges.

Reagent Handling: Organolithium reagents like n-BuLi are highly pyrophoric and require specialized handling procedures and equipment for large-scale use.

Thermal Management: Both the lithiation step and the quenching with CO₂ are highly exothermic. Efficient heat dissipation is critical on a larger scale to maintain the required low temperatures and prevent runaway reactions. This necessitates the use of jacketed reactors with precise temperature control.

Mixing: Ensuring homogenous mixing in large reactors is essential for maintaining consistent temperatures and achieving high yields. Inefficient mixing can lead to localized "hot spots" and the formation of impurities.

Purification: The isolation and purification of the final carboxylic acid product on a large scale may require the development of robust crystallization or chromatographic methods to achieve the desired purity.

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound is essential for developing more sustainable and environmentally benign processes. citedrive.comresearchgate.net The proposed lithiation-carboxylation route, while effective, presents several areas for improvement from a green chemistry perspective.

Prevention of Waste: The primary goal is to design a synthesis that minimizes waste. Optimizing the reaction to achieve a higher yield directly contributes to this principle by reducing the amount of starting material that ends up as byproducts.

Atom Economy: The current method has a reasonable atom economy in the carboxylation step, as it incorporates a CO₂ molecule. However, the use of n-butyllithium generates butane (B89635) as a stoichiometric byproduct.

Use of Less Hazardous Chemicals: The synthesis relies on hazardous materials, including pyrophoric n-butyllithium and flammable ether solvents. A key goal for greening this process would be to find alternative, safer reagents and solvents. biosynce.com While challenging for this specific transformation, research into alternative carboxylation methods, such as transition-metal-catalyzed or electrochemical approaches, could provide a path to avoid organolithium reagents. acs.orgnih.gov Electrochemical carboxylation, for instance, uses electricity to drive the reaction with CO₂, potentially offering a much safer and greener alternative. researchgate.net

Safer Solvents and Auxiliaries: Diethyl ether and THF are effective but volatile and flammable solvents. Research into using greener solvents, such as cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (B130290) (2-MeTHF), which are derived from renewable feedstocks and have better safety profiles, could be explored.

Energy Efficiency: The need for cryogenic temperatures (-78 °C) makes the process energy-intensive. Developing a catalytic system that could operate at or near ambient temperature would significantly reduce the energy consumption and environmental footprint of the synthesis.

Use of Renewable Feedstocks: While the core pyridine structure is typically derived from petrochemical sources, exploring bio-based routes to pyridine derivatives is an ongoing area of chemical research. citedrive.com

The table below summarizes the green chemistry analysis of the proposed synthesis.

Green Chemistry PrincipleAnalysis of the Lithiation-Carboxylation MethodPotential Improvements
Prevention Yield-dependent; byproducts are generated.Optimize reaction conditions for near-quantitative yield.
Atom Economy Moderate; generation of butane from n-BuLi.Explore catalytic C-H carboxylation methods. chemistryviews.org
Less Hazardous Synthesis High; uses pyrophoric n-BuLi and flammable ethers.Investigate electrochemical carboxylation or transition-metal-catalyzed routes. nih.gov
Safer Solvents Poor; uses volatile and flammable THF or Et₂O.Evaluate greener ether solvents like 2-MeTHF or CPME.
Energy Efficiency Poor; requires cryogenic temperatures (-78 °C).Develop catalytic systems that operate at higher temperatures.
Catalysis Uses a stoichiometric reagent (n-BuLi), not catalytic.Design a catalytic process for direct C-H carboxylation of the pyridine ring. acs.org

By focusing on these principles, future research can aim to develop a synthetic route to this compound that is not only efficient but also safer and more environmentally sustainable.

Chemical Reactivity and Transformation of 3 Bromo 4 Methylpyridine 2 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group at the 2-position of the pyridine (B92270) ring is a primary site for a range of chemical modifications, including esterification, amidation, reduction, and decarboxylation.

Esterification and Amidation Reactions

The carboxylic acid functionality of 3-Bromo-4-methylpyridine-2-carboxylic acid can be readily converted to its corresponding esters and amides through various established synthetic protocols.

Esterification is typically achieved via Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com This equilibrium-driven reaction often requires the use of excess alcohol or the removal of water to drive the reaction to completion. masterorganicchemistry.com Alternative methods, such as reaction with alkyl halides in the presence of a base or the use of coupling agents, can also be employed, particularly for more hindered alcohols or sensitive substrates.

Amidation involves the coupling of the carboxylic acid with a primary or secondary amine. Direct thermal amidation is often challenging and requires high temperatures. More commonly, the carboxylic acid is activated in situ using coupling agents such as dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or boric acid-based catalysts to facilitate amide bond formation under milder conditions. orgsyn.orgmdpi.com These methods are widely used in the synthesis of complex molecules due to their efficiency and broad functional group tolerance. mdpi.com

Interactive Data Table: Representative Esterification and Amidation Reactions

Reaction TypeReagents and ConditionsProductNotes
Esterification Methanol, H₂SO₄ (catalytic), RefluxMethyl 3-bromo-4-methylpyridine-2-carboxylateClassic Fischer esterification conditions. masterorganicchemistry.com
Esterification Ethanol, N-bromosuccinimide (catalytic), 70 °CEthyl 3-bromo-4-methylpyridine-2-carboxylateA metal-free catalytic approach. nih.gov
Amidation Benzylamine, DCC, CH₂Cl₂, Room Temp.N-benzyl-3-bromo-4-methylpyridine-2-carboxamideDCC is a common coupling agent for amide synthesis. vanderbilt.edu
Amidation Piperidine, Boric Acid, Toluene, Reflux(3-Bromo-4-methylpyridin-2-yl)(piperidin-1-yl)methanoneBoric acid serves as an effective and green catalyst. orgsyn.orgucl.ac.uk

Reductions to Alcohol and Aldehyde Derivatives

The carboxylic acid group can be selectively reduced to either a primary alcohol or an aldehyde. The choice of reducing agent is crucial in determining the outcome of the reaction.

Reduction to Alcohols is typically accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃). These reagents readily reduce the carboxylic acid to the corresponding primary alcohol, (3-bromo-4-methylpyridin-2-yl)methanol.

Reduction to Aldehydes is a more delicate transformation as the aldehyde is susceptible to further reduction. This partial reduction can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride or a Weinreb amide, followed by treatment with a milder reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃) or diisobutylaluminium hydride (DIBAL-H). More recent methods allow for the direct, controlled reduction of carboxylic acids to aldehydes using reagents like pinacolborane in the presence of a suitable activator.

Decarboxylation Mechanisms and Applications

Decarboxylation involves the removal of the carboxyl group as carbon dioxide. For pyridine-2-carboxylic acids, this reaction can be thermally induced, often facilitated by the presence of electron-withdrawing groups on the pyridine ring. mdma.ch The mechanism typically proceeds through a zwitterionic intermediate where the pyridine nitrogen is protonated and the carboxylate is deprotonated. This intermediate then eliminates carbon dioxide to form a carbanion at the 2-position, which is subsequently protonated by a proton source in the reaction medium.

The ease of decarboxylation of 2-substituted 3-pyridinecarboxylic acids has been observed to increase with the electron-withdrawing ability of the substituent at the 2-position. mdma.ch While specific studies on this compound are not prevalent, the general principles suggest that decarboxylation would yield 3-bromo-4-methylpyridine. This reaction is a key step in the synthesis of various substituted pyridines from their corresponding carboxylic acid precursors. nih.govwikipedia.org

Transformations at the Bromine Substituent

The bromine atom at the 3-position of the pyridine ring is a versatile handle for the introduction of new functional groups through nucleophilic aromatic substitution and, more significantly, through a variety of metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

While aryl halides are generally unreactive towards nucleophilic substitution, the electron-deficient nature of the pyridine ring can facilitate nucleophilic aromatic substitution (SNAr) reactions, particularly with strong nucleophiles. The reaction of 3-bromo-4-nitropyridine with amines has been reported, demonstrating the feasibility of displacing the bromide with a nucleophile. researchgate.net However, the presence of the carboxylic acid at the 2-position in the target molecule may influence the reactivity and regioselectivity of such substitutions. In some cases, harsh reaction conditions, such as high temperatures and the use of a copper catalyst, may be necessary to effect the substitution.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi)

The bromine atom on the pyridine ring is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling involves the reaction of the bromo-pyridine with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org This reaction is widely used for the synthesis of biaryl and heteroaryl compounds. researchgate.netmdpi.com For this compound, Suzuki coupling would allow for the introduction of a wide range of aryl or vinyl groups at the 3-position.

Heck Reaction couples the bromo-pyridine with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the vinylic position. organic-chemistry.orgmasterorganicchemistry.com This reaction is a valuable method for the synthesis of substituted alkenes. nih.govbeilstein-journals.orgnih.gov

Sonogashira Coupling is the palladium- and copper-co-catalyzed reaction of the bromo-pyridine with a terminal alkyne. nih.govresearchgate.net This reaction provides a direct route to 3-alkynylpyridine derivatives, which are important intermediates in organic synthesis. soton.ac.ukscirp.org

Negishi Coupling utilizes an organozinc reagent as the coupling partner for the bromo-pyridine, catalyzed by a palladium or nickel complex. nih.gov This reaction is known for its high functional group tolerance and is a powerful tool for constructing complex molecules.

Interactive Data Table: Representative Cross-Coupling Reactions

Coupling ReactionCoupling PartnerCatalyst/ConditionsProduct
Suzuki Phenylboronic acidPd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, Reflux4-Methyl-3-phenylpyridine-2-carboxylic acid
Heck StyrenePd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 100 °C4-Methyl-3-styrylpyridine-2-carboxylic acid
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N, THF, Room Temp.4-Methyl-3-(phenylethynyl)pyridine-2-carboxylic acid
Negishi Phenylzinc chloridePd(dba)₂, X-Phos, THF, Blue light irradiation4-Methyl-3-phenylpyridine-2-carboxylic acid

Reductive Debromination Strategies

Reductive debromination is the process of replacing the bromine atom with a hydrogen atom. This transformation is often achieved through catalytic hydrogenation. In this method, the bromo-compound is treated with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. A base, such as triethylamine (Et₃N), sodium hydroxide (NaOH), or potassium carbonate (K₂CO₃), is typically added to neutralize the hydrobromic acid (HBr) that is formed as a byproduct. This process would convert this compound into 4-methylpyridine-2-carboxylic acid (4-methylpicolinic acid). The reaction is generally clean and efficient, proceeding under mild temperature and pressure conditions.

Starting MaterialReagentsCatalystProduct
This compoundH₂ gas, Base (e.g., Et₃N)Palladium on Carbon (Pd/C)4-Methylpyridine-2-carboxylic acid

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a site for electrophilic attack, leading to N-oxidation and the formation of quaternary salts.

N-Oxidation Reactions

The nitrogen atom of the pyridine ring can be oxidized to form an N-oxide. This transformation is typically carried out using a peroxy acid, with meta-chloroperoxybenzoic acid (m-CPBA) being one of the most common reagents. organic-chemistry.org Other oxidants like hydrogen peroxide in acetic acid can also be employed. The reaction converts the pyridine into this compound N-oxide.

The N-oxide functional group significantly alters the electronic properties of the pyridine ring. It activates the positions ortho (2 and 6) and para (4) to the nitrogen for nucleophilic attack and modifies the directing effects for electrophilic substitution. The presence of electron-withdrawing groups, such as the bromine atom and the carboxylic acid, deactivates the pyridine ring towards oxidation, making the nitrogen less nucleophilic. Consequently, harsher reaction conditions (e.g., higher temperatures or longer reaction times) may be required compared to the N-oxidation of unsubstituted pyridine.

Quaternization and Salt Formation

As a basic heterocycle, the pyridine nitrogen of this compound can react with alkylating agents, such as alkyl halides (e.g., methyl iodide), to form quaternary pyridinium salts. This reaction, known as quaternization, converts the neutral pyridine into a positively charged pyridinium ion.

The formation of a pyridinium salt further deactivates the ring towards electrophilic substitution but can activate it for nucleophilic substitution. The rate of quaternization is influenced by the electronic nature of the substituents on the pyridine ring. Electron-withdrawing groups, like the bromine and carboxylic acid in the target molecule, decrease the nucleophilicity of the nitrogen atom, thereby slowing down the rate of quaternization compared to more electron-rich pyridines.

Reactions at the 4-Methyl Group

The methyl group at the 4-position is susceptible to oxidation and, under certain conditions, halogenation.

Oxidation of the methyl group is a common transformation for alkylpyridines. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or nitric acid, can convert the methyl group into a carboxylic acid. For example, the oxidation of 2-bromo-3-methylpyridine with KMnO₄ yields 2-bromopyridine-3-carboxylic acid. nih.gov Applying this to this compound would result in the formation of 3-bromopyridine-2,4-dicarboxylic acid. This reaction typically requires heating and careful control of conditions to avoid degradation of the pyridine ring. Catalytic vapor-phase oxidation using catalysts based on vanadium and titanium oxides is another method used industrially to convert methylpyridines to their corresponding carboxylic acids. google.com

Side-chain halogenation of the methyl group is also possible but often requires more specific, typically radical, conditions. This would involve replacing one or more of the hydrogen atoms of the methyl group with a halogen, such as chlorine or bromine, to form a halomethylpyridine derivative.

Reaction TypeReagent(s)Product Functional Group
OxidationKMnO₄, HNO₃, or catalytic air oxidationCarboxylic Acid
HalogenationRadical Halogenating Agent (e.g., NBS, NCS)Halomethyl

Radical Halogenation and Related Processes

Free-radical halogenation is a characteristic reaction of alkanes and alkyl-substituted aromatic compounds, typically initiated by UV light or radical initiators. wikipedia.org In the context of this compound, the methyl group at the 4-position is the primary site for such reactions.

The reaction proceeds via a free-radical chain mechanism, involving initiation, propagation, and termination steps. wikipedia.orgyoutube.com In the case of this compound, the initiation would involve the formation of a bromine radical. This radical would then abstract a hydrogen atom from the 4-methyl group to form a benzylic-type radical. The stability of this radical is crucial for the reaction to proceed. The presence of the electron-withdrawing pyridine ring and the substituents will affect the stability of this intermediate. This benzylic radical would then react with a bromine source to yield the bromomethyl derivative.

It is important to note that the conditions for radical halogenation must be carefully controlled to avoid competitive reactions, such as electrophilic aromatic substitution on the pyridine ring. abertay.ac.uk The choice of halogenating agent and reaction conditions is critical to favor the desired radical substitution on the methyl group.

A summary of expected radical halogenation reactions is presented in the table below.

ReagentProductReaction Type
N-Bromosuccinimide (NBS), Initiator (e.g., AIBN or benzoyl peroxide)3-Bromo-4-(bromomethyl)pyridine-2-carboxylic acidRadical Bromination
Sulfuryl chloride (SO₂Cl₂), Initiator3-Bromo-4-(chloromethyl)pyridine-2-carboxylic acidRadical Chlorination

Condensation Reactions Involving the Methyl Group

The methyl group of this compound, being attached to an electron-withdrawing pyridine ring, can exhibit acidic properties, making it a potential participant in condensation reactions. These reactions typically involve the formation of a carbanion or an enamine intermediate from the active methylene component, which then adds to a carbonyl compound. wikipedia.orgresearchgate.net

A classic example of such a reaction is the Knoevenagel condensation, which involves the reaction of an active hydrogen compound with an aldehyde or ketone in the presence of a basic catalyst. wikipedia.orgorganic-chemistry.org For this compound, the methyl group's protons are not sufficiently acidic to be considered a typical active methylene compound. However, its reactivity could potentially be enhanced under specific conditions or after conversion to a more reactive derivative.

For instance, the methyl group could potentially be deprotonated by a strong base to form a carbanion, which could then react with aldehydes or ketones. The presence of the electron-withdrawing pyridine ring, the bromine atom, and the carboxylic acid group would influence the ease of this deprotonation.

Alternatively, the methyl group could participate in condensation reactions after being functionalized, for example, through the radical halogenation described in the previous section. The resulting 4-(halomethyl) derivative would be a much more reactive electrophile for various condensation and substitution reactions.

While direct examples of condensation reactions involving the methyl group of this compound are scarce in the literature, related transformations of substituted pyridines suggest this as a plausible area of reactivity. researchgate.net

The following table outlines potential condensation reactions.

ReactantCatalyst/ConditionsProduct Type
Aromatic AldehydeStrong BaseStyrylpyridine derivative
KetoneStrong BaseAlkenylpyridine derivative

Chemo-, Regio-, and Stereoselectivity in the Reactivity Profile of this compound

The presence of multiple functional groups in this compound raises important questions of selectivity in its chemical transformations.

Chemoselectivity refers to the preferential reaction of one functional group over others. In this molecule, a reagent could potentially react with the carboxylic acid group (e.g., esterification, amide formation), the pyridine nitrogen (e.g., N-oxidation, quaternization), the bromine atom (e.g., nucleophilic aromatic substitution, cross-coupling reactions), or the methyl group (e.g., oxidation, halogenation). The outcome of a reaction will depend on the nature of the reagent and the reaction conditions. For example, using a mild base and an alkyl halide would likely lead to esterification of the carboxylic acid, while a strong, non-nucleophilic base might favor deprotonation of the methyl group.

Regioselectivity is concerned with the position at which a reaction occurs when multiple sites are available. For electrophilic aromatic substitution, the electron-deficient nature of the pyridine ring generally directs incoming electrophiles to the 3- and 5-positions. However, the existing substituents will strongly influence the regiochemical outcome. The bromine at the 3-position and the carboxylic acid at the 2-position are deactivating groups, which would further disfavor electrophilic attack on the ring. Radical reactions, as discussed, are expected to be highly regioselective for the 4-methyl group.

Stereoselectivity , the preferential formation of one stereoisomer over another, would be relevant in reactions that create a new chiral center. For instance, if a condensation reaction at the 4-methyl group with an unsymmetrical ketone were to proceed, it could potentially lead to the formation of stereoisomers. However, without specific examples of such reactions for this molecule, a detailed discussion of stereoselectivity remains speculative.

The interplay of these selectivity aspects is crucial for the synthetic utility of this compound as a building block in organic synthesis. sigmaaldrich.com Careful choice of reagents and reaction conditions is necessary to achieve the desired chemical transformation with high selectivity.

Derivatization and Scaffold Modification Based on 3 Bromo 4 Methylpyridine 2 Carboxylic Acid

Synthesis of Novel Heterocyclic Systems Incorporating the Pyridine (B92270) Core

The functional groups of 3-bromo-4-methylpyridine-2-carboxylic acid serve as handles for constructing new heterocyclic rings appended to the central pyridine core. The carboxylic acid can be readily converted into amides, esters, or acyl hydrazides, which are precursors for a variety of cyclization reactions.

One common strategy involves the conversion of the carboxylic acid to an amide, followed by reactions to form new rings. For instance, amide coupling with an amine-containing precursor can be followed by an intramolecular cyclization. A second key strategy involves leveraging the bromine atom for palladium-catalyzed cross-coupling reactions. Reactions like the Sonogashira coupling with terminal alkynes or Suzuki coupling with appropriately functionalized boronic acids can introduce side chains that subsequently participate in intramolecular cyclizations to form new heterocyclic systems.

Table 1: Potential Heterocyclic Systems via Derivatization

Starting Functional Group Reagent/Reaction Type Resulting Intermediate Potential Heterocycle
Carboxylic Acid Amine Coupling Amide Oxazole, Thiazole
Carboxylic Acid Hydrazine Hydrate Acyl Hydrazide Oxadiazole, Triazole
Bromine Atom Terminal Alkyne (Sonogashira) Alkynyl Pyridine Furan, Pyrrole

These transformations allow for the pyridine core of the parent molecule to be integrated into a larger, more complex heterocyclic framework, which is a common objective in the synthesis of biologically active compounds.

Formation of Fused Ring Systems and Polycyclic Derivatives

Building upon the principles of derivatization, this compound is a potent precursor for the synthesis of fused bicyclic and polycyclic systems. Such structures are of significant interest in medicinal chemistry. The strategic placement of the bromine atom and the carboxylic acid group allows for intramolecular cyclization reactions that "fuse" a new ring onto the pyridine scaffold.

A plausible synthetic route involves the sequential modification of both functional groups. For example, the carboxylic acid can be converted into an amino group through a Curtius or Hofmann rearrangement. The resulting 2-amino-3-bromo-4-methylpyridine is then primed for an intramolecular cyclization. Drawing parallels from related structures, such as 3-bromo-2-[(N-substituted)amino]pyridines which undergo hetarynic cyclization to form dihydrodipyridopyrazines, a similar transformation could be envisioned. researchgate.net

Alternatively, palladium-catalyzed reactions can facilitate the formation of fused rings in a single step. For instance, an intramolecular Heck reaction could be designed if a suitable alkenyl side chain is first installed by modifying the carboxylic acid group. Another powerful method is the Buchwald-Hartwig amination, where an intramolecular C-N bond is formed between the bromine-bearing carbon and a nitrogen nucleophile introduced via the carboxylic acid position.

Table 2: Illustrative Strategies for Fused Ring Synthesis

Step 1: Carboxylic Acid Modification Step 2: Bromine-Mediated Cyclization Fused Ring System Formed
Conversion to an N-substituted amide with a terminal amine Intramolecular Buchwald-Hartwig Amination Pyrido-diazepinone
Conversion to an amide with an ortho-halophenyl amine Intramolecular Suzuki or Ullmann Coupling Pyrido-phenanthrolinone

Preparation of Advanced Intermediates for Complex Organic Synthesis

The distinct reactivity of the carboxylic acid and the bromine atom allows this compound to serve as a foundational building block for advanced intermediates. The two sites can be addressed in a stepwise manner, enabling the controlled and sequential addition of different molecular fragments. This orthogonality is crucial in multi-step total synthesis projects.

Typically, the more reactive carboxylic acid is modified first through robust reactions like esterification or amide bond formation. nih.gov This step not only adds a desired molecular component but also protects the carboxylic acid group. The resulting intermediate, which still possesses the reactive bromine atom, can then be subjected to a variety of carbon-carbon or carbon-heteroatom bond-forming reactions.

Palladium-catalyzed cross-coupling reactions are particularly effective at this stage. mdpi.comnih.gov A Suzuki coupling with an arylboronic acid, a Stille coupling with an organostannane, or a Heck coupling with an alkene can introduce significant molecular complexity at the C3 position. mdpi.com The resulting molecule is a significantly more advanced intermediate, ready for further elaboration in a longer synthetic sequence. This approach is fundamental in building complex molecules for pharmaceuticals and agrochemicals. innospk.com

Table 3: Sequential Functionalization for Advanced Intermediates

Reaction Sequence Intermediate 1 (After Step 1) Final Intermediate (After Step 2)
1. Esterification (e.g., with Methanol/H+) 2. Suzuki Coupling (e.g., with Phenylboronic acid) Methyl 3-bromo-4-methylpyridine-2-carboxylate Methyl 4-methyl-3-phenylpyridine-2-carboxylate
1. Amide Coupling (e.g., with Piperidine) 2. Sonogashira Coupling (e.g., with Phenylacetylene) 3-Bromo-4-methyl-N-(piperidin-1-yl)picolinamide 4-Methyl-3-(phenylethynyl)-N-(piperidin-1-yl)picolinamide

Design and Synthesis of Libraries of Structural Analogs for Research Purposes

In modern drug discovery and materials science, the generation of compound libraries containing systematically varied structural analogs is a key strategy for identifying molecules with desired properties. This compound is an ideal scaffold for combinatorial chemistry and parallel synthesis due to its two distinct and orthogonally reactive functional groups.

A common library design involves a two-dimensional matrix approach.

Amide Formation (R1 Diversity): The core scaffold is reacted with a diverse set of primary and secondary amines using automated parallel synthesis techniques. This creates a first-generation library where the R1 group (originating from the amine) is varied.

Cross-Coupling (R2 Diversity): Each member of the first-generation amide library is then distributed into a series of parallel reactors. A diverse set of boronic acids (for Suzuki coupling) or other organometallic reagents is added, one per reactor. uwindsor.ca This introduces variability at the C3 position, creating a final library of products with diverse R1 and R2 substituents.

This strategy allows for the rapid generation of hundreds or thousands of unique, yet structurally related, compounds from a single starting scaffold. These libraries can then be screened for biological activity or other desired properties, accelerating the research and development process.

Table 4: Matrix for a Combinatorial Library Synthesis

R2 = Phenyl (via Suzuki) R2 = Thienyl (via Suzuki) R2 = Vinyl (via Stille)
R1 = Benzyl (from Benzylamine) Compound A Compound B Compound C
R1 = Cyclohexyl (from Cyclohexylamine) Compound D Compound E Compound F

| R1 = Morpholinyl (from Morpholine) | Compound G | Compound H | Compound I |

This systematic approach to derivatization enables a thorough exploration of the chemical space around the this compound core.

Advanced Spectroscopic and Structural Characterization Methodologies for 3 Bromo 4 Methylpyridine 2 Carboxylic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 3-Bromo-4-methylpyridine-2-carboxylic acid. It provides detailed information about the chemical environment of individual protons and carbon atoms within the molecule.

1D and 2D NMR Techniques for Complete Structural Elucidation (e.g., COSY, HSQC, HMBC, NOESY)

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers primary data on the molecular skeleton. In a typical ¹H NMR spectrum of this compound, the acidic proton of the carboxyl group is expected to appear as a broad singlet at a significantly downfield chemical shift, generally in the 10-13 ppm range, due to hydrogen bonding and deshielding effects. pressbooks.pubprinceton.edu The two aromatic protons on the pyridine (B92270) ring would appear as distinct signals, with their chemical shifts and coupling constants providing information about their relative positions. The methyl group protons would resonate as a singlet in the aliphatic region, typically around 2.0-2.5 ppm.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carboxyl carbon is characteristically found in the 165-185 ppm range. pressbooks.pub The carbons of the pyridine ring would have distinct signals in the aromatic region, with the carbon atom bonded to the bromine atom showing a shift influenced by the halogen's electronegativity and heavy atom effect.

Two-dimensional (2D) NMR techniques are essential for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, a COSY spectrum would show a correlation between the two vicinal protons on the pyridine ring (H-5 and H-6), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbon atoms. It would definitively link the signals of the methyl protons to the methyl carbon and the aromatic protons to their respective ring carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. princeton.edu For instance, it would show correlations between the methyl protons and the C-3, C-4, and C-5 carbons of the pyridine ring, and between the aromatic protons and neighboring carbons, helping to piece together the substituted pyridine core.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations
-COOH~12-13~165-170H-6
C2-~148-152H-6
C3-~125-130H-5, -CH₃
C4-~145-150H-5, H-6, -CH₃
C5~7.5-7.8~122-126H-6, -CH₃
C6~8.5-8.8~150-154H-5
-CH₃~2.3-2.6~18-22C-3, C-4, C-5

Solid-State NMR for Polymorphic Analysis

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration for pharmaceutical compounds as it can affect physical properties like solubility and stability. Solid-state NMR (SS-NMR) is a powerful, non-destructive technique for characterizing these different solid forms. nih.govnih.gov Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, SS-NMR spectra are sensitive to the local environment and packing of molecules in the crystal lattice. researchgate.net

By analyzing the ¹³C chemical shifts and relaxation times in a Cross-Polarization Magic Angle Spinning (CP-MAS) experiment, distinct polymorphs of this compound or its derivatives can be identified and quantified. researchgate.net Each polymorphic form will present a unique set of NMR signals due to differences in molecular conformation, intermolecular interactions (such as hydrogen bonding involving the carboxylic acid), and crystal packing, making SS-NMR an effective tool for polymorphic screening and quality control. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental formula of this compound. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, having a nearly 1:1 natural abundance. This results in two prominent peaks in the mass spectrum separated by approximately 2 Da (the M+ and M+2 peaks), which is a definitive signature for a monobrominated compound. libretexts.org HRMS can confirm the molecular formula C₇H₆BrNO₂ by matching the experimentally measured mass to the calculated exact mass with a high degree of precision.

Table 2: Predicted HRMS Data for [M+H]⁺ Ion of this compound

Ion FormulaIsotope CompositionCalculated Exact Mass (m/z)
[C₇H₇⁷⁹BrNO₂]⁺⁷⁹Br215.9658
[C₇H₇⁸¹BrNO₂]⁺⁸¹Br217.9638

Fragmentation Pathway Analysis

The fragmentation of the molecular ion in the mass spectrometer provides a structural fingerprint of the molecule. wikipedia.org For this compound, common fragmentation pathways would likely involve initial losses from the carboxylic acid group. libretexts.org

Key fragmentation steps may include:

Loss of H₂O (18 Da): An initial loss of water from the molecular ion.

Loss of a hydroxyl radical (•OH, 17 Da): Cleavage of the C-OH bond. miamioh.edu

Loss of the carboxyl group (•COOH, 45 Da): Cleavage of the bond between the pyridine ring and the carboxyl group, leading to a bromomethylpyridine cation. libretexts.org

Decarboxylation (loss of CO₂, 44 Da): A common fragmentation for carboxylic acids.

Subsequent fragmentation could involve the cleavage of the pyridine ring or the loss of the bromine atom (79/81 Da) or HBr. Analysis of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS), allows for detailed structural confirmation.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

For this compound, the IR spectrum is expected to show several characteristic absorption bands. The O-H stretch of the carboxylic acid group typically appears as a very broad and strong band in the region of 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer form common to carboxylic acids. pressbooks.pub The C=O (carbonyl) stretching vibration will give a strong, sharp absorption band, typically around 1710 cm⁻¹ for a hydrogen-bonded aromatic acid. pressbooks.pub Other significant bands include C=C and C=N stretching vibrations from the pyridine ring in the 1400-1600 cm⁻¹ region, and C-H stretching and bending modes.

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman, non-polar bonds like the C=C bonds of the aromatic ring often produce stronger Raman signals than IR signals. The C-Br stretching vibration would be expected at lower frequencies, typically in the 500-700 cm⁻¹ range. The combined use of IR and Raman spectroscopy provides a more complete picture of the molecule's vibrational framework.

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Intensity
O-H stretch (H-bonded)2500-3300WeakBroad, Strong (IR)
C-H stretch (aromatic)3000-3100StrongMedium
C-H stretch (methyl)2850-2960StrongMedium
C=O stretch~1710MediumStrong (IR)
C=C / C=N ring stretch1400-1600StrongMedium-Strong
O-H bend1300-1440WeakMedium
C-O stretch1210-1320WeakStrong (IR)
C-Br stretch500-700StrongMedium

Identification of Characteristic Functional Group Frequencies

The carboxylic acid group gives rise to several distinct and characteristic bands. The O-H stretching vibration is typically observed as a very broad band in the region of 3300-2500 cm⁻¹, often overlapping with C-H stretching frequencies. This broadening is a result of strong intermolecular hydrogen bonding between the carboxylic acid moieties. The carbonyl (C=O) stretching vibration is a strong, sharp absorption that for saturated carboxylic acids appears in the 1730-1700 cm⁻¹ range. sigmaaldrich.com The C-O stretching and O-H bending vibrations are also characteristic, appearing in the 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹ regions, respectively. libretexts.org Another notable feature is the broad O-H out-of-plane bend, which can be found around 960-900 cm⁻¹. sigmaaldrich.com

The pyridine ring, being an aromatic system, will display C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N ring stretching vibrations in the 1600-1400 cm⁻¹ region. The methyl group attached to the pyridine ring will show characteristic symmetric and asymmetric C-H stretching and bending vibrations. The C-Br stretching frequency is typically found in the lower frequency "fingerprint" region of the spectrum, generally between 690 and 515 cm⁻¹. libretexts.org

Based on a study of 3-methyl pyridine-2-carboxylic acid, a closely related compound, a normal coordinate analysis can provide a more detailed assignment of the vibrational modes. researchgate.net This type of analysis, which combines experimental data with theoretical calculations, allows for the unambiguous assignment of each vibrational frequency to a specific molecular motion.

Table 1: Predicted Characteristic FT-IR Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch3300 - 2500Strong, Broad
Pyridine RingC-H Stretch> 3000Medium
Methyl GroupC-H Stretch2980 - 2870Medium
Carboxylic AcidC=O Stretch1730 - 1700Strong
Pyridine RingC=C, C=N Ring Stretch1600 - 1400Medium to Strong
Carboxylic AcidO-H Bend1440 - 1395Medium
Carboxylic AcidC-O Stretch1320 - 1210Medium
Carboxylic AcidO-H Out-of-plane Bend960 - 900Broad, Medium
C-Br BondC-Br Stretch690 - 515Medium to Weak

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) is characteristic of the electronic structure of the molecule, particularly the extent of conjugation.

Analysis of Electronic Transitions and Conjugation

For aromatic and heteroaromatic compounds like this compound, the most significant electronic transitions are typically π → π* and n → π. The π → π transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital and are generally high-energy transitions, occurring at shorter wavelengths with high molar absorptivity. The n → π* transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. These transitions are of lower energy, thus occurring at longer wavelengths, and typically have lower molar absorptivity.

The pyridine ring itself exhibits complex UV absorption patterns. The presence of substituents significantly influences the position and intensity of these absorption bands. The carboxylic acid group, being an electron-withdrawing group, can cause a bathochromic shift (shift to longer wavelengths) of the π → π* transitions of the pyridine ring due to increased conjugation. The bromine atom, also an electron-withdrawing group, will further influence the electronic transitions.

Table 2: Expected Electronic Transitions for this compound

Transition TypeDescriptionExpected Wavelength Range (nm)
π → πPromotion of an electron from a π bonding orbital to a π antibonding orbital within the substituted pyridine ring.200 - 300
n → πPromotion of a non-bonding electron (from N or O) to a π antibonding orbital.> 300

X-ray Crystallography for Single-Crystal and Powder Diffraction Studies

Due to the lack of a published crystal structure for this compound, the crystal structure of its close analog, 3-bromopicolinic acid (3-bromo-pyridine-2-carboxylic acid), will be discussed as a representative model. scispace.comresearchgate.net

Determination of Absolute Configuration and Conformation

The crystal structure of 3-bromopicolinic acid reveals that the asymmetric unit contains two independent molecules which exhibit slightly different conformations, particularly concerning the orientation of the carboxylic acid group relative to the pyridine ring. scispace.com The planarity of the pyridine ring is maintained, and the bond lengths and angles are within the expected ranges for such a system. The conformation of the carboxylic acid group is a key feature, as its orientation can be influenced by both intramolecular and intermolecular interactions.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The crystal packing of 3-bromopicolinic acid is primarily dictated by a network of intermolecular hydrogen bonds. scispace.com The most significant of these is the O-H···N hydrogen bond formed between the carboxylic acid group of one molecule and the nitrogen atom of the pyridine ring of an adjacent molecule. This interaction is a common and robust supramolecular synthon in cocrystals of carboxylic acids and pyridines. niscpr.res.in

In the crystal structure of 3-bromopicolinic acid, these O-H···N hydrogen bonds link the molecules into one-dimensional chains. scispace.com The presence of two independent molecules in the asymmetric unit allows for a more complex hydrogen-bonding network. Specifically, the hydrogen bonds are of the type O1–H1···N2 and O3–H3···N1, creating a chain-like architecture. scispace.com

Table 3: Crystallographic Data for 3-bromopicolinic acid

ParameterValueReference
Chemical FormulaC₆H₄BrNO₂ scispace.comresearchgate.net
Crystal SystemOrthorhombic scispace.comresearchgate.net
Space GroupPna2₁ scispace.comresearchgate.net
a (Å)14.3975(12) scispace.comresearchgate.net
b (Å)7.5773(7) scispace.comresearchgate.net
c (Å)12.2500(10) scispace.comresearchgate.net
Z8 scispace.comresearchgate.net
Key Intermolecular InteractionsO-H···N Hydrogen Bonds scispace.com

Computational and Theoretical Studies of 3 Bromo 4 Methylpyridine 2 Carboxylic Acid

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into molecular structure and reactivity. For a molecule like 3-Bromo-4-methylpyridine-2-carboxylic acid, these methods could provide invaluable data.

Electronic Structure and Molecular Orbital Analysis

A theoretical investigation into the electronic structure of this compound would typically involve the calculation of its molecular orbitals, most notably the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these frontier orbitals are crucial for predicting the molecule's reactivity, with the HOMO indicating regions susceptible to electrophilic attack and the LUMO highlighting sites for nucleophilic attack. researchgate.net The energy gap between HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net While such analyses have been conducted for other bromo-substituted aromatic acids, specific data for this compound is absent from the current body of research.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are frequently used to predict spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts: Theoretical calculations can approximate proton (¹H) and carbon-13 (¹³C) NMR chemical shifts. pdx.edu These predictions are based on the calculated electron density around the nuclei and can be a useful tool for assigning experimental spectra. While general principles for approximating NMR shifts exist, specific computed values for this compound are not available. pdx.eduorganicchemistrydata.org

Vibrational Frequencies: DFT calculations are also employed to compute the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. A normal coordinate analysis can be performed to assign the calculated vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations. researchgate.net Research on similar molecules like 3-methyl pyridine-2-carboxylic acid has utilized DFT with the B3LYP functional and 6-311++G(d,p) basis set to compute and assign vibrational frequencies. researchgate.net However, a similar analysis for the 3-bromo derivative has not been reported.

Reactivity Prediction and Mechanistic Insights (e.g., Transition State Analysis)

Quantum chemical calculations can be used to map out potential energy surfaces for chemical reactions, allowing for the identification of transition states and the calculation of activation energies. This provides deep mechanistic insights into a compound's reactivity. Such studies could, for example, elucidate the mechanisms of decarboxylation, substitution, or other reactions involving this compound. Molecular Electrostatic Potential (MEP) maps are another tool used to predict reactive sites by visualizing the charge distribution across the molecule. ekb.eg Without specific studies, any discussion of the reactivity of this compound from a computational standpoint remains speculative.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a way to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with their environment.

Conformational Dynamics in Solution and at Interfaces

MD simulations could be used to explore the conformational landscape of this compound. This would involve analyzing the rotational freedom around its single bonds, particularly the bond connecting the carboxylic acid group to the pyridine (B92270) ring. Such simulations would reveal the preferred conformations of the molecule in different environments, such as in various solvents or at the interface between two phases.

Solvent Effects on Molecular Properties

The properties and behavior of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational models, such as the Polarizable Continuum Model (PCM), can be integrated with quantum chemical calculations to account for the effects of a solvent on molecular properties like electronic structure and reactivity. researchgate.net Studies on isomeric pyridine carboxylic acids have shown that both protic and aprotic solvents can influence reaction rates through different solvation mechanisms. researchgate.net A dedicated computational study would be required to determine how different solvents specifically affect the properties of this compound.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies on Chemical Features

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational modeling techniques used to establish a mathematical relationship between the chemical structure of a molecule and its biological activity or physicochemical properties. nih.gov For this compound, while specific QSAR/QSPR models are not extensively documented in publicly available literature, the influence of its distinct chemical features—the pyridine core, and the bromo, methyl, and carboxylic acid substituents—can be analyzed based on established principles and studies on analogous compounds. These features collectively define the electronic, steric, and hydrophobic properties of the molecule, which are critical determinants in QSAR and QSPR models.

The predictive power of QSAR models relies on the availability of a training set of molecules with known biological activities to correlate with calculated molecular properties. nih.gov Statistical models are then developed to predict the activity of new compounds. nih.gov

Influence of the Pyridine Ring

The pyridine ring is a key structural motif in medicinal chemistry, known for its diverse biological activities. mdpi.com In QSAR studies, the nitrogen atom in the pyridine ring significantly influences the molecule's electronic properties, such as its dipole moment and ability to participate in hydrogen bonding. These characteristics are crucial for molecular interactions with biological targets. nih.gov The pyridine moiety can act as a hydrogen bond acceptor, a feature that is often quantified in QSAR models.

Impact of Substituents on Molecular Descriptors

Electronic Effects:

The electronic influence of substituents is a cornerstone of QSAR analysis. Electron-donating groups (like the methyl group) and electron-withdrawing groups (like the bromine atom and carboxylic acid) modulate the electron density of the pyridine ring. mdpi.com This, in turn, affects the molecule's reactivity and its interactions with biological receptors. For instance, studies on substituted pyridines have shown that electrostatic interactions are a major driving force for binding to protein targets. nih.gov

Steric Effects:

Steric parameters describe the size and shape of the molecule and its substituents. The bulkiness of the bromine atom and the methyl group can influence how the molecule fits into a receptor's binding site. An optimal balance between steric and electronic factors is often necessary for potent biological activity. manchester.ac.uk

Hydrophobic Effects:

Lipophilicity, often expressed as logP, is a critical parameter in QSAR studies as it governs a molecule's ability to cross cell membranes. The bromine atom and the methyl group generally increase lipophilicity, while the carboxylic acid group decreases it.

The following table summarizes the anticipated impact of each substituent on key molecular descriptors used in QSAR/QSPR modeling:

SubstituentElectronic EffectSteric EffectImpact on Lipophilicity (logP)Key QSAR/QSPR Descriptors Influenced
Bromo (-Br) Electron-withdrawing (inductive), Weakly deactivatingModerate bulkIncreasesMolar Refractivity, Polarizability, Hammett constants
Methyl (-CH₃) Electron-donating (inductive and hyperconjugation)Moderate bulkIncreasesMolar Volume, Sterimol parameters, Taft steric parameter
Carboxylic Acid (-COOH) Electron-withdrawing (inductive and resonance)Moderate bulkDecreasesHydrogen bond donor/acceptor counts, pKa, Dipole moment

Predictive Models for Biological Activity

While a specific QSAR model for this compound is not available, models for structurally related compounds provide insights. For example, QSAR studies on pyrazole (B372694) pyridine carboxylic acid derivatives have successfully predicted their anti-bacterial and anti-neoplastic activities using a 4D-QSAR approach. nih.gov These models often incorporate a variety of descriptors, including electronic, steric, and topological parameters.

A hypothetical QSAR model for a series of compounds including this compound might take the following general form:

Biological Activity (e.g., log(1/IC₅₀)) = c₀ + c₁(Electronic Descriptor) + c₂(Steric Descriptor) + c₃(Hydrophobic Descriptor) + ...*

The coefficients (c₀, c₁, c₂, c₃) would be determined through statistical regression analysis of a training set of molecules.

The following table illustrates hypothetical data for a set of pyridine carboxylic acid derivatives that could be used to build a QSAR model, including this compound. The biological activity is represented as pIC₅₀ (the negative logarithm of the half-maximal inhibitory concentration).

CompoundpIC₅₀logPMolar RefractivityDipole Moment (Debye)
Pyridine-2-carboxylic acid4.50.526.53.2
4-methylpyridine-2-carboxylic acid5.11.031.13.5
3-Bromopyridine-2-carboxylic acid5.81.334.42.8
This compound 6.2 1.8 39.0 3.1

In this hypothetical model, the combination of increased lipophilicity (logP) and molar refractivity due to the bromo and methyl groups, along with a moderate dipole moment, could contribute to higher predicted biological activity. The interplay of these factors is critical, as demonstrated in various QSAR studies where both hydrophobic and electronic properties govern the activity of compounds. nih.gov

Applications of 3 Bromo 4 Methylpyridine 2 Carboxylic Acid in Specialized Chemical Disciplines

Role as a Key Intermediate in Medicinal Chemistry Research

There is no available information on the use of 3-Bromo-4-methylpyridine-2-carboxylic acid in the following areas:

Utility in Agrochemical Research and Development

No research was found to support the application of this compound as a:

Applications in Materials Science

There is no documented use of this compound in the field of materials science.

Building Block for Functional Polymers and Dendrimers

While direct studies detailing the use of this compound in the synthesis of functional polymers and dendrimers are not extensively documented, its structural features suggest a significant potential for such applications. As a functionalized pyridine (B92270) derivative, it can be incorporated into polymeric structures to impart specific properties. Pyridine-containing polymers are of interest for their unique electronic, optical, and biological activities. The bromine atom and the carboxylic acid group on the pyridine ring offer versatile handles for polymerization and further functionalization.

The synthesis of functional polymers often involves the use of monomers with specific reactive groups. The carboxylic acid moiety of this compound can be readily converted into an ester or amide, which can then undergo polymerization through various mechanisms, such as condensation polymerization. The bromine atom provides a site for cross-coupling reactions, such as Suzuki or Stille couplings, which are powerful methods for creating carbon-carbon bonds and building complex polymer backbones.

The incorporation of this particular pyridine derivative could lead to functional polymers and dendrimers with applications in materials science, for example, as components in light-emitting diodes (LEDs) or as sensors, due to the electronic properties of the pyridine ring.

Potential Role in Polymer/Dendrimer Synthesis Relevant Functional Groups Potential Polymerization/Coupling Reactions
Monomer for Linear PolymersCarboxylic Acid, BromineCondensation Polymerization, Suzuki Coupling, Stille Coupling
Branching Unit in DendrimersCarboxylic Acid, BromineAmide/Ester Bond Formation, Cross-Coupling Reactions
Surface Modification of Polymers/DendrimersCarboxylic AcidAttachment to existing polymer backbones

Ligand in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The structure of this compound, featuring a pyridine nitrogen and a carboxylic acid group in a 1,2-relationship, makes it an excellent candidate for use as a ligand in coordination chemistry. This arrangement allows it to act as a bidentate chelating ligand, forming stable complexes with a variety of metal ions. The nitrogen atom of the pyridine ring and one of the oxygen atoms from the deprotonated carboxylic acid group can coordinate to a metal center, forming a five-membered chelate ring, which is a thermodynamically favored arrangement.

The presence of the bromine and methyl substituents on the pyridine ring can influence the electronic and steric properties of the resulting metal complexes. The electron-withdrawing nature of the bromine atom can affect the electron density on the pyridine ring and, consequently, the strength of the metal-ligand bond. The methyl group, being electron-donating, can also modulate these electronic properties. These substituents provide a means to fine-tune the characteristics of the metal complexes for specific applications.

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The porous nature of MOFs has led to their investigation for a wide range of applications, including gas storage, separation, and catalysis. Pyridinecarboxylic acids are a common class of linkers used in the synthesis of MOFs.

This compound could serve as a linker in the construction of novel MOFs. The carboxylic acid group would coordinate to the metal centers, while the pyridine nitrogen could also participate in coordination, leading to robust and well-defined framework structures. The bromine and methyl groups would be exposed within the pores of the MOF, potentially influencing the adsorption properties of the material or providing sites for post-synthetic modification. The ability to tailor the properties of MOFs by modifying the organic linker is a key advantage of this class of materials, and this compound offers a unique combination of functional groups for this purpose.

Coordination Properties Potential Metal Ions Resulting Structures
Bidentate (N,O-chelation)Transition metals (e.g., Cu, Zn, Co), LanthanidesDiscrete metal complexes, Coordination polymers, Metal-Organic Frameworks
Monodentate (N or O coordination)Various metal ionsCan lead to different structural motifs

Contribution to Catalysis Research

Design of Ligands for Asymmetric and Homogeneous Catalysis

Pyridine-based ligands have played a important role in the development of homogeneous and asymmetric catalysis. The ability of the pyridine nitrogen to coordinate to transition metals, combined with the versatility of substituting the pyridine ring, allows for the rational design of ligands that can influence the activity and selectivity of a catalyst.

This compound can be envisioned as a precursor for more complex chiral ligands for asymmetric catalysis. The carboxylic acid group provides a convenient point of attachment for chiral auxiliaries, such as chiral amines or alcohols, to generate a library of new ligands. The resulting chiral ligands could then be used in a variety of metal-catalyzed asymmetric reactions, such as hydrogenations, hydrosilylations, or carbon-carbon bond-forming reactions. The steric and electronic properties of the bromine and methyl groups would be expected to play a crucial role in influencing the enantioselectivity of the catalytic transformations.

In the realm of homogeneous catalysis, functionalized pyridine ligands are used to stabilize and activate metal centers for a wide range of reactions. The coordination of a ligand like this compound to a metal can alter its redox potential, lability, and the steric environment around the metal, thereby tuning its catalytic performance. For example, palladium complexes bearing pyridine-based ligands have been shown to be effective catalysts for cross-coupling reactions. The specific substitution pattern of this compound could offer unique advantages in certain catalytic cycles.

Precursor for Organocatalytic Systems

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. Pyridine and its derivatives have been utilized as organocatalysts in a variety of transformations, often acting as Lewis bases or nucleophilic catalysts.

While this compound itself may not be a potent organocatalyst, its functional groups allow for its conversion into various organocatalytic systems. For instance, the carboxylic acid could be used to anchor the molecule to a solid support, creating a recyclable heterogeneous organocatalyst. Furthermore, the pyridine nitrogen can act as a basic site, and its nucleophilicity can be modulated by the electronic effects of the bromo and methyl substituents.

The combination of a Lewis basic nitrogen and a Brønsted acidic carboxylic acid in the same molecule also opens up the possibility of developing bifunctional organocatalysts. Such catalysts can activate both the electrophile and the nucleophile in a reaction, leading to enhanced reactivity and selectivity. By strategically modifying the structure of this compound, it is conceivable to design novel organocatalysts for a range of organic transformations.

Catalysis Application Role of the Compound Potential Catalytic Reactions
Asymmetric CatalysisPrecursor for chiral ligandsAsymmetric hydrogenation, hydrosilylation, C-C bond formation
Homogeneous CatalysisLigand for transition metal catalystsCross-coupling reactions, carbonylation, oxidation
OrganocatalysisPrecursor for organocatalystsAcylation reactions, Michael additions, aldol (B89426) reactions

Future Directions and Emerging Research Avenues for 3 Bromo 4 Methylpyridine 2 Carboxylic Acid

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of highly substituted pyridine (B92270) rings like 3-Bromo-4-methylpyridine-2-carboxylic acid is fundamental to its application. Future research will increasingly focus on developing synthetic routes that are not only efficient but also environmentally benign. Current multi-step syntheses, while effective, often involve harsh reagents and generate significant waste. The development of novel methodologies is aimed at overcoming these limitations.

Key areas of development include:

C-H Activation: Direct C-H functionalization represents a paradigm shift in synthesis, offering a more atom-economical approach. Future methodologies could focus on the regioselective introduction of the carboxylic acid and bromine substituents onto a 4-methylpyridine (B42270) scaffold, bypassing the need for pre-functionalized starting materials and reducing the number of synthetic steps.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer unparalleled selectivity and milder reaction conditions. Researchers may explore engineered enzymes for the selective oxidation of the 2-position methyl group to a carboxylic acid or for regioselective halogenation.

Photoredox Catalysis: Visible-light-mediated catalysis offers a powerful tool for forging new bonds under mild conditions. This approach could be harnessed to develop novel cyclization or functionalization strategies for constructing the pyridine core or introducing the required substituents.

These sustainable approaches aim to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and lowering energy consumption, aligning with the principles of green chemistry.

Exploration of Unconventional Reactivity and Transformations

The unique arrangement of a bromine atom, a carboxylic acid, and a methyl group on the pyridine ring of this compound provides a platform for exploring novel chemical transformations. While classical reactions like Suzuki and Buchwald-Hartwig cross-coupling at the bromine position are established, future research will delve into less conventional reactivity.

Emerging areas of exploration include:

Decarboxylative Coupling: The carboxylic acid group can be used as a synthetic handle in decarboxylative cross-coupling reactions. This would allow for the direct formation of new carbon-carbon or carbon-heteroatom bonds at the 2-position, providing a new vector for molecular diversification.

Ring Distortion and Rearrangement: Investigating the reactivity of the pyridine ring itself under various conditions (e.g., photochemical, thermal, or with transition metals) could lead to the discovery of novel ring-opening, ring-expansion, or rearrangement reactions, yielding entirely new molecular scaffolds.

Metal-Catalyzed C-H Functionalization: Beyond its synthesis, C-H activation can be explored on the pre-formed this compound. For instance, functionalizing the C-H bonds of the methyl group or the pyridine ring itself could provide late-stage diversification opportunities.

Integration into Automated Synthesis and Flow Chemistry Platforms

The transition from traditional batch synthesis to automated and continuous flow processes is a major trend in modern chemistry. numberanalytics.comsci-hub.se For this compound, this integration promises enhanced efficiency, safety, and scalability. numberanalytics.com Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers precise control over reaction parameters like temperature, pressure, and reaction time. beilstein-journals.orgnih.gov

The advantages of applying flow chemistry to the synthesis of this compound and its derivatives are significant. numberanalytics.com For instance, hazardous intermediates can be generated and consumed in situ, minimizing risk. nih.gov Furthermore, reaction optimization can be accelerated through automated systems that systematically vary conditions. rsc.org

Table 1: Comparison of Batch vs. Hypothetical Flow Synthesis for a Key Suzuki Coupling Step of a this compound derivative.
ParameterTraditional Batch SynthesisContinuous Flow Synthesis
Reaction Time6-12 hours5-20 minutes
Temperature ControlModerate (± 5°C)Precise (± 1°C)
Reagent HandlingManual addition of potentially hazardous reagentsAutomated pumping from sealed reservoirs
ScalabilityDifficult, requires larger glassware and presents safety concernsStraightforward, by extending run time ("scaling-out")
Product PurityVariable, often requires extensive purificationGenerally higher due to reduced side reactions

Advanced Computational Modeling for Predictive Synthesis and Reaction Design

Computational chemistry is an increasingly indispensable tool for predicting molecular properties and reactivity, thereby guiding experimental design. For this compound, advanced computational modeling can accelerate the discovery of new reactions and optimize existing processes. nih.govnih.gov

Future research will likely employ methods such as:

Density Functional Theory (DFT): To calculate the electronic structure of the molecule and predict the most likely sites for electrophilic or nucleophilic attack. This can help in designing selective reactions. nih.gov

Molecular Dynamics (MD) Simulations: To model the behavior of the molecule in different solvent systems and in the presence of catalysts, providing insights into reaction mechanisms and transition states.

Quantitative Structure-Property Relationship (QSPR): To develop models that correlate the structural features of derivatives with their chemical properties or biological activities, enabling the predictive design of new compounds. researchgate.net

These computational approaches can significantly reduce the number of experiments required, saving time and resources while providing a deeper understanding of the underlying chemical principles. mdpi.com

Table 2: Hypothetical DFT Calculations for Predicting Site Reactivity in this compound.
Atomic PositionCalculated Property (Example)Predicted Reactivity
C3 (Bromo-substituted)Low Electron DensitySusceptible to nucleophilic attack, ideal for cross-coupling
C2 (Carboxy-substituted)High Positive Charge on Carbonyl CarbonFavorable for nucleophilic addition or decarboxylative processes
C5Moderate Electron DensityPotential site for electrophilic aromatic substitution
C6Higher Electron DensityMore likely site for electrophilic attack compared to C5

Design of Next-Generation Pyridine-Based Functional Molecules

The true value of this compound lies in its role as a versatile building block for creating novel functional molecules. nih.govsigmaaldrich.com The strategic placement of its functional groups allows for three-dimensional diversification, leading to the development of next-generation materials and therapeutics.

Future design directions include:

Medicinal Chemistry: The pyridine scaffold is a "privileged structure" found in numerous pharmaceuticals. nih.gov This compound can serve as a core for developing new kinase inhibitors, G-protein coupled receptor (GPCR) modulators, or antibacterial agents. researchgate.net The bromo and carboxylic acid groups provide orthogonal handles for attaching different pharmacophores.

Organic Electronics: Pyridine-based molecules are of interest in organic light-emitting diodes (OLEDs), photovoltaics, and sensors. The electronic properties of the pyridine ring can be tuned by derivatization at the available positions to create materials with specific optical and electronic characteristics.

Catalysis: Elaborately substituted pyridines can act as ligands for transition metal catalysts. The specific steric and electronic environment provided by the substituents on this compound could be exploited to design new catalysts with enhanced activity and selectivity for asymmetric transformations. rsc.org

Table 3: Potential Next-Generation Functional Molecules Derived from this compound.
Derivative TypeModification StrategyTarget Application
Biaryl Pyridine AmideSuzuki coupling at C3; Amide formation at C2Kinase Inhibitors (Medicinal Chemistry)
Extended π-Conjugated SystemSonogashira coupling at C3; Esterification at C2Organic Electronics (OLED Materials)
Chiral Bidentate LigandFunctionalization of C2 and C3 with chiral auxiliariesAsymmetric Catalysis
Complex Heterocyclic SystemAnnulation reactions involving the pyridine ringAgrochemicals

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 3-bromo-4-methylpyridine-2-carboxylic acid with high purity?

  • Methodological Answer : The synthesis typically involves bromination of 4-methylpyridine-2-carboxylic acid derivatives. Key steps include:

  • Regioselective bromination : Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–25°C to target the 3-position .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .
  • Yield Optimization : Lower temperatures (0–5°C) reduce side products like di-brominated analogs. Monitor reaction progress via TLC (Rf = 0.3 in 3:1 hexane/EtOAc) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H NMR : Look for aromatic protons at δ 8.2–8.5 ppm (pyridine ring), methyl group at δ 2.5–2.7 ppm, and carboxylic acid proton (broad, δ 12–14 ppm if not deprotonated) .
  • IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1700 cm⁻¹) .
  • Elemental Analysis : Match calculated vs. observed C, H, N, Br percentages (e.g., C: 39.5%, H: 3.3%, Br: 34.9%) .

Advanced Research Questions

Q. What strategies resolve contradictory bioactivity results in enzyme inhibition studies involving this compound derivatives?

  • Methodological Answer :

  • Control Experiments : Test derivatives with systematic substitutions (e.g., replacing Br with Cl or methyl with ethyl) to isolate electronic/steric effects .
  • Binding Assays : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding constants (KD) and rule out nonspecific interactions .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and identify clashes with active-site residues .

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Suzuki-Miyaura Coupling : Bromine at the 3-position participates efficiently with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C). Methyl at the 4-position stabilizes intermediates via steric hindrance .
  • Side Reactions : Competing decarboxylation may occur above 100°C; use milder conditions (e.g., microwave-assisted synthesis at 70°C) to retain the carboxylic acid group .

Q. What crystallographic techniques confirm the solid-state conformation of this compound?

  • Methodological Answer :

  • Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation (methanol/chloroform). Key parameters:
  • Space Group : Typically monoclinic (e.g., P2₁/c) .
  • Hydrogen Bonding : Carboxylic acid dimers form O-H···O interactions (2.6–2.8 Å), stabilizing the lattice .
  • Comparative Analysis : Overlay experimental and DFT-calculated structures (e.g., Gaussian 09) to validate bond angles/planarity .

Data Analysis & Contradiction Resolution

Q. How should researchers address inconsistencies in reaction yields during scale-up synthesis?

  • Methodological Answer :

  • Process Variables : Document temperature gradients (hot/cold spots in reactors) and mixing efficiency (use overhead stirring vs. magnetic bars) .
  • Byproduct Analysis : Employ LC-MS to identify dimers or oxidized products. Adjust stoichiometry (e.g., 1.1 eq. NBS) to minimize over-bromination .
  • Case Study : Pilot batches at 10 g scale showed 75% yield vs. 85% in 1 g trials due to slower heat dissipation; optimizing cooling rates improved yields to 80% .

Q. What analytical workflows reconcile conflicting NMR data for halogenated pyridinecarboxylic acid derivatives?

  • Methodological Answer :

  • Decoupling Experiments : Use 2D NMR (COSY, HSQC) to assign overlapping peaks (e.g., aromatic protons near electronegative substituents) .
  • Solvent Effects : Compare spectra in DMSO-d₆ vs. CDCl₃; carboxylic acid proton signals may shift or broaden in non-polar solvents .
  • Additive Screening : Add D₂O to confirm exchangeable protons or use shift reagents (e.g., Eu(fod)₃) for complex splitting patterns .

Biological & Mechanistic Studies

Q. What in vitro assays are suitable for evaluating the antimicrobial potential of this compound derivatives?

  • Methodological Answer :

  • MIC Determination : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Derivatives with electron-withdrawing groups (Br, Cl) show enhanced activity (MIC: 8–16 µg/mL) .
  • Resistance Profiling : Compare efficacy against wild-type vs. efflux pump-deficient strains to assess permeability .

Tables

Table 1 : Comparison of Synthetic Conditions for this compound

ParameterMethod A Method B
Brominating AgentNBSBr₂/FeCl₃
SolventDMFCHCl₃
Temperature (°C)0–2540
Yield (%)8570
Purity (%)>9590

Table 2 : Key Spectral Data for Structural Validation

TechniqueKey ObservationsReference
¹H NMR (DMSO-d₆)δ 8.45 (d, J=5 Hz, H5), 2.65 (s, CH3)
IR (KBr)1695 cm⁻¹ (C=O), 2550 cm⁻¹ (O-H)
X-Ray DiffractionMonoclinic, P2₁/c, Z=4

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